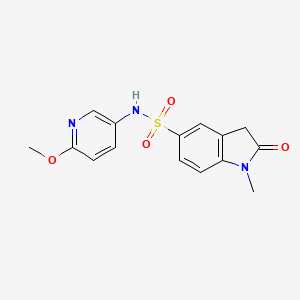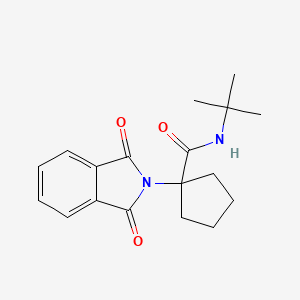
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide, also known as compound 1, is a synthetic molecule with potential pharmacological applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, compound 1 has been found to have unique properties that make it a promising candidate for other therapeutic uses.
科学研究应用
Compound 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is thought to be due to the inhibition of a specific enzyme, called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inflammation is another area where this compound 1 has shown promise. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. This effect may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, this compound 1 has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. As mentioned earlier, this compound 1 is known to inhibit carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. In addition, this compound 1 has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway. This pathway is involved in the regulation of immune responses and inflammation. Finally, this compound 1 has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This activation may be responsible for the neuroprotective effects of this compound 1.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound 1 has been found to inhibit the growth and induce apoptosis, as mentioned earlier. In addition, it has been found to inhibit the migration and invasion of cancer cells, which may be important in preventing metastasis. Inflammation is another area where this compound 1 has been found to have effects. It has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. This effect may be due to the inhibition of the NF-kappaB signaling pathway. Finally, this compound 1 has been found to have neuroprotective effects in animal models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, as mentioned earlier.
实验室实验的优点和局限性
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule, which means that it can be easily synthesized and purified. In addition, it has been found to have unique properties that make it a promising candidate for therapeutic applications. However, there are also limitations to using N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its pharmacokinetic and toxicological properties are not well understood. In addition, it may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This may involve studying its effects in animal models and in clinical trials. Another direction is to investigate the mechanism of action of this compound 1 in more detail. This may involve identifying its molecular targets and signaling pathways. Finally, it may be useful to synthesize analogs of this compound 1 to explore its structure-activity relationship and identify more potent and selective N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamides.
合成方法
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 involves several steps, starting from commercially available starting materials. The first step is the preparation of 6-methoxypyridin-3-amine, which is then reacted with 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride to yield this compound 1. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound 1.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-18-13-5-4-12(7-10(13)8-15(18)19)23(20,21)17-11-3-6-14(22-2)16-9-11/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSNQVJFQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)